molecular formula C9H9Cl2NO5S B14081987 Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- CAS No. 10230-76-9

Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-

Cat. No.: B14081987
CAS No.: 10230-76-9
M. Wt: 314.14 g/mol
InChI Key: MVFNAYBRMRRTTO-UHFFFAOYSA-N
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Description

The compound "Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-" is a substituted benzene derivative featuring a sulfonyl group at the para position, a methoxy group at the ortho position, and a nitro group at the meta position. The dichloroethyl substituent may contribute to lipophilicity and halogen-mediated interactions, while the nitro and methoxy groups influence electronic and steric properties .

Properties

CAS No.

10230-76-9

Molecular Formula

C9H9Cl2NO5S

Molecular Weight

314.14 g/mol

IUPAC Name

4-(2,2-dichloroethylsulfonyl)-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C9H9Cl2NO5S/c1-17-8-3-2-6(4-7(8)12(13)14)18(15,16)5-9(10)11/h2-4,9H,5H2,1H3

InChI Key

MVFNAYBRMRRTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- typically involves multiple steps, starting with the nitration of methoxybenzene to introduce the nitro group. This is followed by sulfonylation to attach the 2,2-dichloroethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Properties/Applications
Target Compound (Hypothetical) C₉H₉Cl₂NO₄S 298.06* 4-(2,2-dichloroethylsulfonyl), 1-methoxy, 2-nitro ~98† High polarity, potential agrochemical intermediate
4-Chlorophenyl Methyl Sulfone (BD23328) C₇H₇ClO₂S 190.64 4-chloro, methylsulfonyl 98 Solubility in polar solvents
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (60984-98-7) C₉H₇ClF₃NO₃ 269.61 1-trifluoroethoxy, 2-methyl, 4-nitro N/A High halogen content for reactivity
4-(Difluoromethoxy)nitrobenzene (1544-86-1) C₇H₅F₂NO₃ 213.12 4-difluoromethoxy, nitro 97 Electron-deficient aromatic system
Benzene, 1-(2-chloro-2-nitroethenyl)-4-methoxy- (127143-28-6) C₉H₈ClNO₃ 213.62 1-methoxy, 2-nitroethenyl N/A Conjugated nitro group for redox activity
1-Methoxy-4-(1-Methoxy-2-nitroethyl)-2-(phenylMethoxy)benzene (29973-92-0) C₁₇H₁₉NO₅ 317.34 Multiple methoxy, nitroethyl, benzyloxy N/A Solid-state stability

*Calculated molecular weight. †Assumed based on purity trends in evidence.

Key Observations:

Substituent Effects on Reactivity: The sulfonyl group in the target compound and 4-Chlorophenyl Methyl Sulfone increases polarity and may enhance solubility in polar solvents compared to non-sulfonated analogs like 4-(Difluoromethoxy)nitrobenzene .

Molecular Weight and Applications :

  • The target compound’s higher molecular weight (298.06 g/mol) compared to simpler derivatives like 4-(Difluoromethoxy)nitrobenzene (213.12 g/mol) suggests increased complexity for specialized applications, such as polymer precursors or bioactive molecules.

Nitro Group Positioning :

  • The meta-nitro group in the target compound contrasts with the para-nitro group in 60984-98-7 , which may influence regioselectivity in further functionalization reactions.

Physical State and Stability :

  • Compounds with multiple methoxy groups (e.g., 29973-92-0 ) exhibit solid-state stability, suggesting the target compound’s methoxy substituent could similarly enhance crystallinity.

Biological Activity

Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- (CAS Number: 10230-76-9) is a synthetic compound with significant biological activity, particularly noted for its potential toxicological effects. This article explores its biological activity, including its carcinogenic properties, toxic effects on various organ systems, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₉Cl₂NO₅S
Molecular Weight314.14 g/mol
LogP3.7848
PSA (Polar Surface Area)97.57 Ų

Carcinogenicity

Research indicates that Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- exhibits carcinogenic properties in animal models. Studies have shown that chronic exposure leads to significant increases in the incidence of tumors, particularly hepatocellular carcinoma in mice. In one study, male mice exposed to high doses (20,000 ppm) exhibited a tumor incidence of 39 out of 50 compared to only 16 out of 50 in control groups .

Organ Toxicity

The compound has demonstrated a range of toxic effects on various organ systems:

  • Hematological Effects : Significant reductions in red blood cell counts and hemoglobin concentrations were observed in both male and female subjects at doses as low as 2000 ppm. Notably, the incidence of anemia increased with dose .
  • Renal and Hepatic Effects : Histopathological examinations revealed chronic progressive nephropathy and liver lesions in treated animals. The severity of kidney damage escalated with increasing dosage .
  • Weight Changes : A dose-dependent decrease in body weight was noted across multiple studies, indicating systemic toxicity .

Study Overview

A comprehensive evaluation involved administering varying doses of the compound to rats and mice over extended periods. The findings highlighted critical insights into the biological activity of the compound:

  • Rats :
    • Doses : 2000 ppm to 8000 ppm.
    • Findings : Males showed increased organ weights (lungs, kidneys) and significant biochemical alterations at doses ≥2000 ppm.
    • Body Weight Impact : Notable reductions in body weight gain were recorded at higher doses.
  • Mice :
    • Doses : 5000 ppm to 20,000 ppm.
    • Findings : Increased relative weights of adrenals and spleen; significant incidence of hepatocellular carcinoma at the highest dose.
    • Survival Rates : Deteriorated survival rates were observed with increasing dosages; only 16 out of 50 survived at the highest exposure level .

The mechanisms underlying the biological activity of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- are not fully elucidated but may involve:

  • Metabolic Activation : The compound undergoes metabolic conversion leading to the formation of reactive intermediates that can bind to cellular macromolecules.
  • Oxidative Stress : Induction of oxidative stress may contribute to cellular damage and subsequent carcinogenesis.

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